2-(Aminooxy)-N,N-dimethylacetamide hydrochloride
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Overview
Description
2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group attached to an acetamide backbone, making it a versatile reagent in various chemical reactions. This compound is often used in organic synthesis and has applications in scientific research due to its ability to form stable oxime linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride typically involves the reaction of N,N-dimethylacetamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the aminooxy group. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminooxy)-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of oxime linkages and other functional groups.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride involves the formation of stable oxime linkages through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical and biological systems. The molecular targets and pathways involved include the modification of proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but lacks the dimethylacetamide moiety.
Hydroxylamine hydrochloride: Contains the aminooxy group but differs in its overall structure and reactivity.
N,N-Dimethylacetamide: Shares the acetamide backbone but lacks the aminooxy functionality .
Uniqueness
2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is unique due to its combination of the aminooxy group and the dimethylacetamide moiety, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C4H11ClN2O2 |
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Molecular Weight |
154.59 g/mol |
IUPAC Name |
2-aminooxy-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H |
InChI Key |
MPDPIXDRWHVFHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CON.Cl |
Origin of Product |
United States |
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